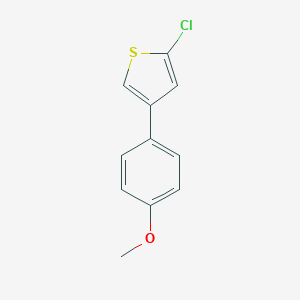

2-Chloro-4-(4-methoxyphenyl)thiophene

Beschreibung

2-Chloro-4-(4-methoxyphenyl)thiophene is a halogenated thiophene derivative featuring a chlorine substituent at the 2-position and a 4-methoxyphenyl group at the 4-position of the thiophene ring. Thiophenes are sulfur-containing heterocycles with significant applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and tunable electronic properties .

Eigenschaften

CAS-Nummer |

54095-29-3 |

|---|---|

Molekularformel |

C11H9ClOS |

Molekulargewicht |

224.71g/mol |

IUPAC-Name |

2-chloro-4-(4-methoxyphenyl)thiophene |

InChI |

InChI=1S/C11H9ClOS/c1-13-10-4-2-8(3-5-10)9-6-11(12)14-7-9/h2-7H,1H3 |

InChI-Schlüssel |

KIUCLGVNQHROIZ-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=CSC(=C2)Cl |

Kanonische SMILES |

COC1=CC=C(C=C1)C2=CSC(=C2)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

- 2-Chloro-4-(naphthalen-1-yl)thiophene (3d) :

This compound, bearing a naphthyl group at the 4-position, exhibited low reactivity in Pd-catalyzed C–H annulation reactions, yielding only 20% product with 65% substrate recovery. The steric bulk of the naphthyl group and electron-withdrawing chlorine likely hindered reactivity . - Its reactivity in cross-coupling reactions remains unexplored but is hypothesized to be lower than methoxy-substituted analogs due to stronger electron withdrawal .

- 3-Methoxy-2-(4-methoxyphenyl)thiophene: Positional isomerism (methoxy at 3-position vs. chlorine at 2-position) alters electronic distribution.

Heterocyclic Core Modifications

- 5-Allyl-2-(4-methoxyphenyl)benzo[b]thiophene :

The benzo[b]thiophene core extends conjugation, increasing aromatic stability and altering absorption/emission properties. The allyl group introduces alkenyl reactivity, enabling further functionalization (e.g., hydroboration) . - 2-Chloro-4-(4-methoxyphenyl)-5-trifluoromethylpyrimidine :

Replacing thiophene with pyrimidine shifts the heterocycle from 5-membered to 6-membered, reducing ring strain. The trifluoromethyl group introduces strong electron withdrawal, contrasting with the methoxy group’s electron donation .

Data Tables

Table 1: Structural and Reactivity Comparison of Thiophene Derivatives

Table 2: Heterocyclic Core Modifications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.